molecular formula C18H14N6O B13375832 6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13375832
M. Wt: 330.3 g/mol
InChI Key: ZSHRMKOQLGTCPH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3 g/mol

IUPAC Name

6-methyl-1-phenyl-5-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H14N6O/c1-13-22-17-16(12-21-24(17)15-7-3-2-4-8-15)18(25)23(13)20-11-14-6-5-9-19-10-14/h2-12H,1H3/b20-11+

InChI Key

ZSHRMKOQLGTCPH-RGVLZGJSSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1/N=C/C4=CN=CC=C4

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N=CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with 3-pyridinecarboxaldehyde under acidic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2/cyclin A2 . The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent.

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